

4,8-Dichloroquinazoline physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,8-Dichloroquinazoline**

Cat. No.: **B1295942**

[Get Quote](#)

An In-Depth Technical Guide to the Core Physical Properties of **4,8-Dichloroquinazoline**

Introduction

4,8-Dichloroquinazoline is a pivotal heterocyclic compound that serves as a versatile synthon in the landscape of modern medicinal chemistry and materials science. Its rigid, nitrogen-containing bicyclic core, combined with the differential reactivity of its two chlorine substituents, makes it an exceptionally valuable building block for creating complex molecular architectures. The historical significance of the quinazoline scaffold is well-established, with its derivatives forming the basis of numerous FDA-approved drugs, including kinase inhibitors like gefitinib and erlotinib.^{[1][2]} The specific 4,8-dichloro substitution pattern enhances the scaffold's utility, allowing for selective and sequential functionalization, which is critical for systematic structure-activity relationship (SAR) studies.^[1]

This guide provides a comprehensive overview of the core physical, chemical, and safety properties of **4,8-dichloroquinazoline**, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the compound's behavior and utility, offering field-proven insights into its handling and application.

Core Physicochemical and Structural Properties

The utility of **4,8-dichloroquinazoline** in a laboratory setting is fundamentally governed by its physical and chemical properties. These data points are critical for designing reaction conditions, developing purification strategies, and ensuring safe handling.

Data Summary

A compilation of the essential physicochemical data is presented below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ Cl ₂ N ₂	[1] [3]
Molecular Weight	199.03 g/mol	[1] [4]
Physical Form	Solid (White to Yellow Powder)	[1] [5]
Boiling Point	317.6°C at 760 mmHg	[1]
Melting Point	115 - 121 °C	[5]
Solubility	Soluble in DMSO. Low water solubility is expected.	[6] [7] [8]
Storage Conditions	Store at -20°C or 2-8°C under an inert atmosphere, away from moisture.	[1] [9]

Structural and Spectroscopic Identity

The unambiguous identification of **4,8-dichloroquinazoline** relies on its unique structural and spectroscopic fingerprint.

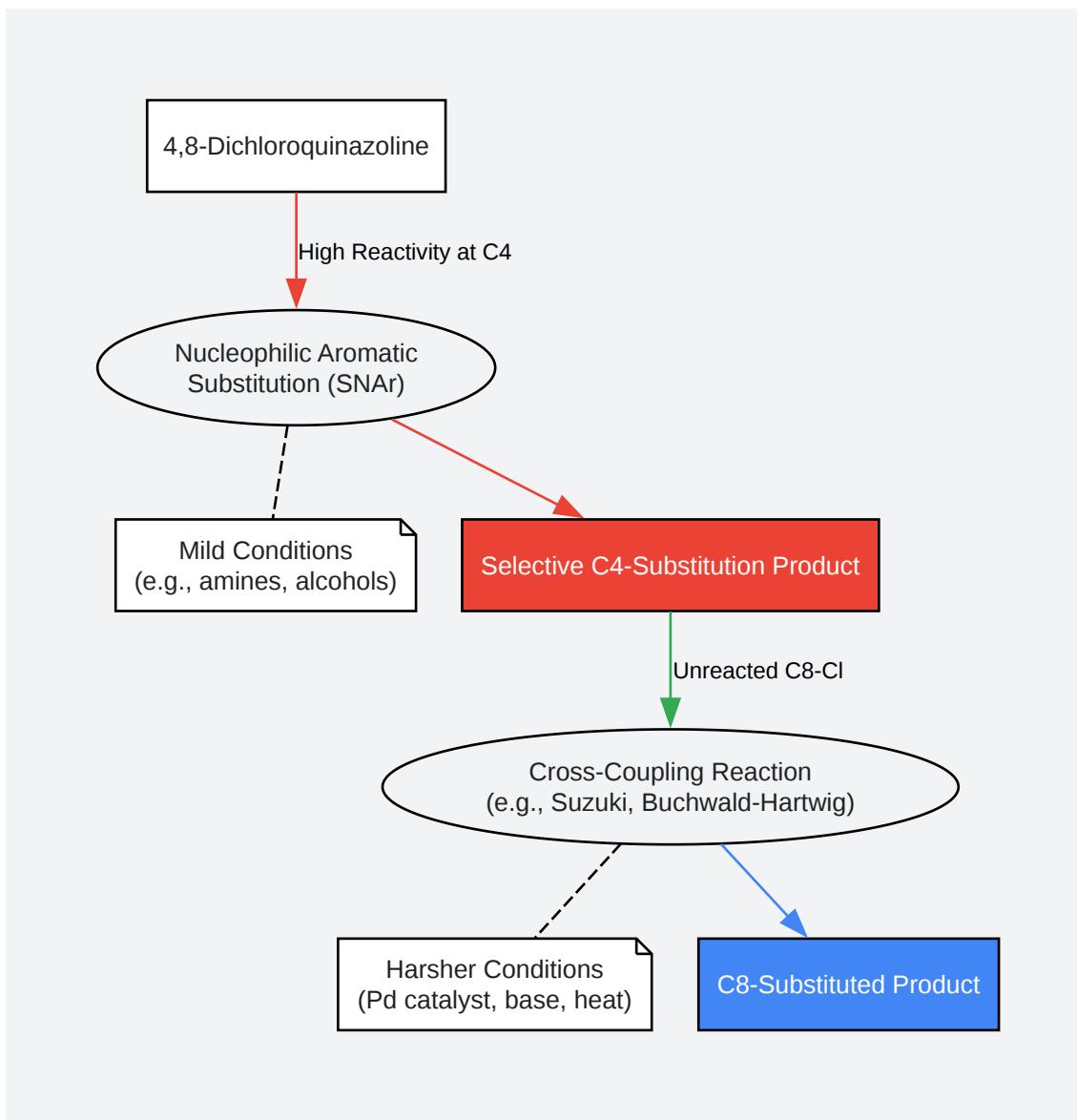
- Chemical Structure:

[Click to download full resolution via product page](#)

Caption: Molecular Structure of **4,8-dichloroquinazoline**.

- Standard Identifiers:

- InChI: 1S/C8H4Cl2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H[\[1\]](#)
- InChIKey: LGRUYTZVYJCUTH-UHFFFAOYSA-N
- SMILES: c1cc2c(cc(c1)Cl)ncn2Cl (Isomeric representation)


- CAS Number: 7148-34-7[3][10]
- Spectroscopic Characterization:
 - ^1H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the four protons on the bicyclic ring system. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and nitrogen atoms.
 - ^{13}C NMR: The carbon NMR spectrum should display eight signals for the eight unique carbon atoms in the molecule. Carbons bonded to chlorine (C4 and C8) and those adjacent to the nitrogen atoms will have characteristic chemical shifts.
 - Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z corresponding to the $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$ ions, reflecting the natural abundance of ^{35}Cl and ^{37}Cl isotopes.[11]

Chemical Reactivity and Synthetic Utility

The synthetic power of **4,8-dichloroquinazoline** stems from the electronically distinct nature of its two carbon-chlorine bonds. This differential reactivity enables chemists to perform selective, stepwise modifications.

The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) than the chlorine at the C8 position.[1] This is because the C4 position is electronically activated by the adjacent pyrimidine nitrogen atom (N3), which helps to stabilize the negative charge of the Meisenheimer intermediate formed during the $\text{S}_{\text{n}}\text{Ar}$ reaction.[1][12] In contrast, the C8 chlorine, located on the benzenoid ring, lacks this activation and typically requires harsher conditions, such as palladium-catalyzed cross-coupling reactions, for its displacement.[1]

This reactivity hierarchy is the cornerstone of its use as a multifunctional synthon, allowing for the sequential introduction of different functionalities at the C4 and C8 positions.

[Click to download full resolution via product page](#)

Caption: Reactivity workflow of **4,8-dichloroquinazoline**.

Experimental Protocols

The following protocols are representative methodologies for the handling and reaction of **4,8-dichloroquinazoline**, designed to serve as a validated starting point for experimental design.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes a general procedure for reacting **4,8-dichloroquinazoline** with a primary amine, a common first step in the synthesis of 4-anilinoquinazoline-based inhibitors.[\[2\]](#)

- Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve **4,8-dichloroquinazoline** (1.0 eq) in a suitable solvent such as isopropanol or a THF/water mixture.
- Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the solution. For less reactive amines, the addition of a mild acid catalyst (e.g., a few drops of HCl) or a non-nucleophilic base may be beneficial.
- Reaction Execution: Heat the reaction mixture to reflux (typically 80-120°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from minutes to several hours depending on the nucleophilicity of the amine.[\[2\]](#)
- Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-amino-8-chloroquinazoline derivative.

Protocol 2: Standardized Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of **4,8-dichloroquinazoline** in various solvents, a critical parameter for formulation and biological assays.[\[8\]](#)

- System Preparation: Add an excess amount of solid **4,8-dichloroquinazoline** to a series of vials, each containing a precisely measured volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol). The excess solid ensures that a saturated solution is achieved.

- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent and analyze the concentration of **4,8-dichloroquinazoline** using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the measured concentration in the saturated supernatant and is typically expressed in units of mg/mL or mM.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **4,8-dichloroquinazoline** is paramount for ensuring personnel safety. The toxicological properties have not been exhaustively investigated, and caution is advised.[3]

- Hazard Identification:
 - GHS Pictogram: GHS07 (Exclamation mark)
 - Signal Word: Warning
 - Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[7][13]
 - Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection), P301+P316 (IF SWALLOWED: Get emergency medical help immediately), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

- Handling and Personal Protective Equipment (PPE):
 - Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]
 - Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
 - Avoid dust formation. Use non-sparking tools and take measures to prevent electrostatic discharge.[13]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
 - For long-term stability, storage at -20°C under an inert atmosphere is recommended.[1][9] Keep away from moisture and incompatible materials like strong oxidizing agents.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4,8-Dichloroquinazoline (EVT-1614026) | 7148-34-7 [evitachem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4,7-Dichloroquinazoline | Others 15 | 2148-57-4 | Invivochem [invivochem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]

- 9. chemscene.com [chemscene.com]
- 10. 4,8-dichloroquinazoline - CAS:7148-34-7 - Sunway Pharm Ltd [3wpharm.com]
- 11. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. 4-Chloroquinazoline - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [4,8-Dichloroquinazoline physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295942#4-8-dichloroquinazoline-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com